molecular formula C23H23NO4 B335310 Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate

Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate

Cat. No.: B335310
M. Wt: 377.4 g/mol
InChI Key: BDFJFCYPYWHVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate: is an organic compound with the molecular formula C23H23NO4 It is known for its unique structure, which includes a butyl ester group, a naphthyloxy group, and an acetylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate typically involves a multi-step process:

    Formation of the naphthyloxyacetyl intermediate: This step involves the reaction of 2-naphthol with chloroacetic acid to form 2-naphthyloxyacetic acid.

    Acylation of the benzoate core: The 2-naphthyloxyacetic acid is then reacted with 4-aminobenzoic acid to form 4-{[(2-naphthyloxy)acetyl]amino}benzoic acid.

    Esterification: Finally, the 4-{[(2-naphthyloxy)acetyl]amino}benzoic acid is esterified with butanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: for the synthesis steps.

    Purification techniques: such as recrystallization or chromatography to ensure high purity of the final product.

    Quality control measures: to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester or amide functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

    Study of reaction mechanisms: Helps in understanding the behavior of similar compounds in various reactions.

Biology:

    Biochemical studies: Investigated for its interactions with biological molecules and potential biological activity.

Medicine:

    Pharmaceutical research: Explored for potential therapeutic applications due to its unique structure.

Industry:

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The naphthyloxy and acetylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Butyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate
  • Butyl 4-{[(2-phenoxy)acetyl]amino}benzoate
  • Butyl 4-{[(2-methoxy)acetyl]amino}benzoate

Comparison:

  • Structural Differences: The presence of different substituents on the phenoxy or naphthyloxy groups.
  • Reactivity: Variations in reactivity due to different electronic and steric effects.
  • Applications: Each compound may have unique applications based on its specific properties.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

butyl 4-[(2-naphthalen-2-yloxyacetyl)amino]benzoate

InChI

InChI=1S/C23H23NO4/c1-2-3-14-27-23(26)18-8-11-20(12-9-18)24-22(25)16-28-21-13-10-17-6-4-5-7-19(17)15-21/h4-13,15H,2-3,14,16H2,1H3,(H,24,25)

InChI Key

BDFJFCYPYWHVSZ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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